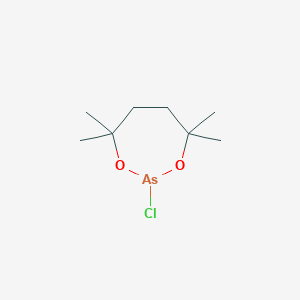![molecular formula C14H28O2Si B14238934 7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal CAS No. 207127-88-6](/img/structure/B14238934.png)
7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal is an organic compound with the molecular formula C14H28O2Si. It is a silyl ether derivative of an aldehyde, characterized by the presence of a tert-butyl(dimethyl)silyl group attached to an oxygen atom, which in turn is bonded to a hept-2-enal structure. This compound is of interest in organic synthesis due to its unique reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the silyl ether. The aldehyde functionality can be introduced through various methods, including oxidation of primary alcohols or selective reduction of carboxylic acids or esters.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar protection and oxidation/reduction strategies. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be cleaved under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Deprotection Reagents: Tetrabutylammonium fluoride (TBAF), hydrochloric acid.
Major Products Formed
Oxidation: 7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylheptanoic acid.
Reduction: 7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enol.
Deprotection: 7-Hydroxy-2-methylhept-2-enal.
Wissenschaftliche Forschungsanwendungen
7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: Employed in the synthesis of bioactive compounds and as a protecting group for sensitive hydroxyl functionalities in biochemical studies.
Medicine: Investigated for its potential role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal primarily involves its reactivity as an aldehyde and a silyl ether. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group provides stability and protection to hydroxyl functionalities. The tert-butyl(dimethyl)silyl group can be selectively removed under mild conditions, allowing for controlled deprotection and subsequent functionalization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-{[tert-Butyl(dimethyl)silyl]oxy}methyl-7-methylbicyclo[2.2.1]heptan-2-one
- 7-{[tert-Butyl(dimethyl)silyl]oxy}methyl-7-(methylsulfanyl)bicyclo[2.2.1]hept-5-en-2-one
- tert-Butyldimethylsilyloxyacetaldehyde
Uniqueness
7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal is unique due to its combination of an aldehyde and a silyl ether in a single molecule. This dual functionality allows for versatile reactivity and protection strategies in organic synthesis. The presence of the tert-butyl(dimethyl)silyl group provides enhanced stability compared to other protecting groups, making it a valuable compound in various synthetic applications.
Eigenschaften
CAS-Nummer |
207127-88-6 |
|---|---|
Molekularformel |
C14H28O2Si |
Molekulargewicht |
256.46 g/mol |
IUPAC-Name |
7-[tert-butyl(dimethyl)silyl]oxy-2-methylhept-2-enal |
InChI |
InChI=1S/C14H28O2Si/c1-13(12-15)10-8-7-9-11-16-17(5,6)14(2,3)4/h10,12H,7-9,11H2,1-6H3 |
InChI-Schlüssel |
YFYAAKUBLMANKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCCCO[Si](C)(C)C(C)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane]](/img/structure/B14238854.png)
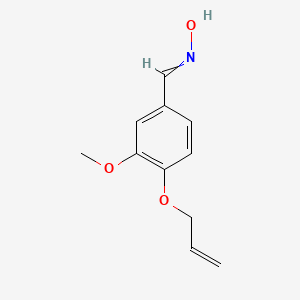
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid](/img/structure/B14238879.png)

![1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)
![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)
![4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B14238898.png)

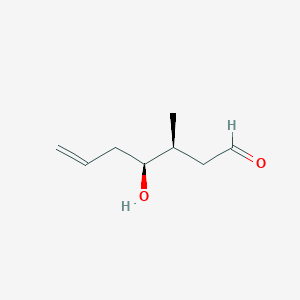
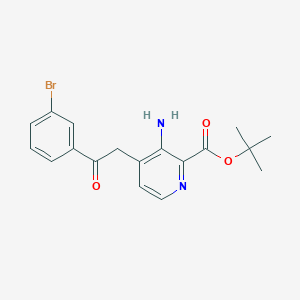
![(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14238922.png)
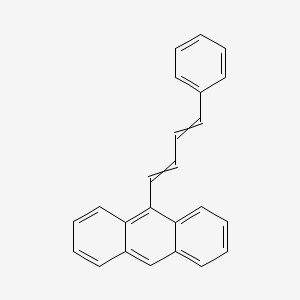
![2,2'-[Selanylbis(methylene)]bis(thiirane)](/img/structure/B14238939.png)
